5-(tert-Butyl)-2-methylbenzonitrile
Description
5-(tert-Butyl)-2-methylbenzonitrile (CAS: 85943-30-2) is a substituted benzonitrile derivative with the molecular formula C₁₂H₁₅NO and a molecular weight of 189.25 g/mol . The compound features a nitrile group (-CN) at the benzonitrile core, a tert-butyl group (-C(CH₃)₃) at the 5-position, and a methyl group (-CH₃) at the 2-position of the aromatic ring. This substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and materials science.
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
5-tert-butyl-2-methylbenzonitrile |
InChI |
InChI=1S/C12H15N/c1-9-5-6-11(12(2,3)4)7-10(9)8-13/h5-7H,1-4H3 |
InChI Key |
VNUVVRMAVAPSNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-2-methylbenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzonitrile and tert-butyl chloride.
Friedel-Crafts Alkylation: The tert-butyl group is introduced to the benzene ring through a Friedel-Crafts alkylation reaction. This reaction involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the alkylation process.
Reaction Conditions: The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The reaction mixture is stirred at a controlled temperature, usually around 0-5°C, to ensure the selective introduction of the tert-butyl group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-2-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl (-OH) or carbonyl (C=O) groups.
Reduction: Reduction reactions can convert the nitrile group (-CN) to primary amines (-NH2) or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (Li
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-(tert-Butyl)-2-methylbenzonitrile with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications:
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing vs. Electron-Donating Groups : The nitrile group (-CN) in this compound is strongly electron-withdrawing, polarizing the aromatic ring and directing electrophilic substitution to the para position. In contrast, hydroxy (-OH) or methoxy (-OCH₃) substituents (e.g., in 5-tert-Butyl-2-hydroxybenzaldehyde) donate electron density via resonance, increasing solubility in polar solvents .
- Steric Effects : The tert-butyl group in all listed compounds provides steric bulk, reducing aggregation in phthalocyanine complexes and improving thermal stability .
Electrochemical and Catalytic Behavior
Phthalocyanine derivatives of this compound exhibit reversible one-electron redox processes at low potentials (-0.85 V to -1.2 V vs. Ag/Ag⁺), attributed to the nitrile and peripheral substituents. These properties are absent in non-nitrile analogs like 5-tert-Butyl-2-hydroxybenzaldehyde, which lack redox-active groups .
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